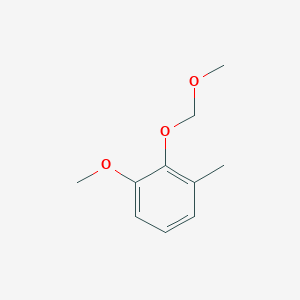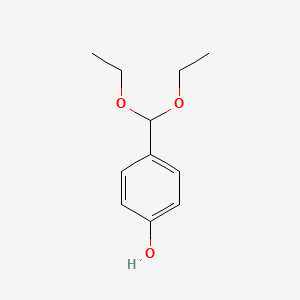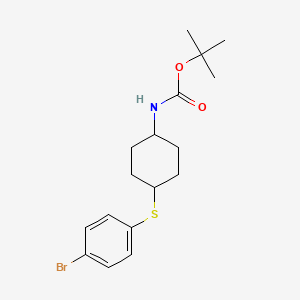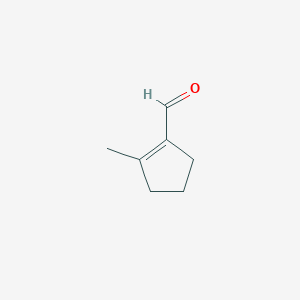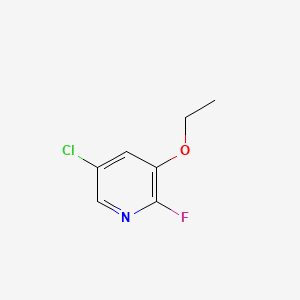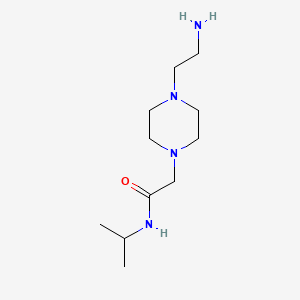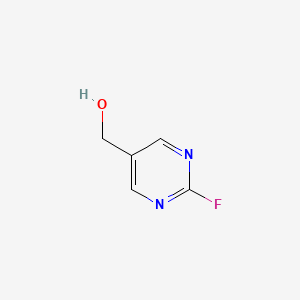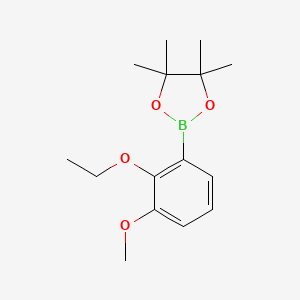![molecular formula C9H5NO3S B14021656 7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
7-Nitrobenzo[b]thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrobenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and material science. The nitro group at the 7th position and the aldehyde group at the 3rd position make this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Nitrobenzo[b]thiophene-3-carbaldehyde involves the nitration of benzo[b]thiophene followed by formylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The formylation step typically involves the use of Vilsmeier-Haack reagent, which is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Nitrobenzo[b]thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: 7-Nitrobenzo[b]thiophene-3-carboxylic acid
Reduction: 7-Aminobenzo[b]thiophene-3-carbaldehyde
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-Nitrobenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Nitrobenzo[b]thiophene-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins, such as kinases, by binding to their active sites and preventing their normal function. The nitro group can also participate in redox reactions, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Aminobenzo[b]thiophene-3-carbaldehyde: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
7-Nitrobenzo[b]thiophene-2-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s reactivity and applications.
Uniqueness
7-Nitrobenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and drug discovery.
Propiedades
Fórmula molecular |
C9H5NO3S |
|---|---|
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
7-nitro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H |
Clave InChI |
RJYICEGDFLNKJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


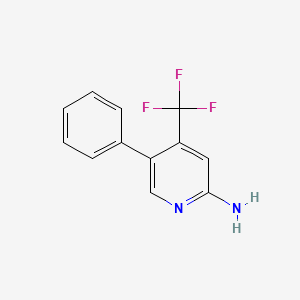
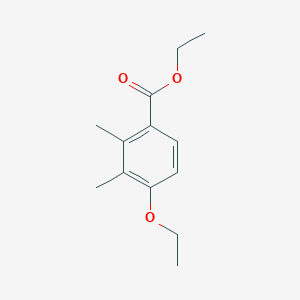

![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)
